molecular formula C19H23NO6 B10951662 Diethyl 4-(3,4-dihydroxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Diethyl 4-(3,4-dihydroxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B10951662
M. Wt: 361.4 g/mol
InChI Key: WGFPRIBNEXKBJO-UHFFFAOYSA-N
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Description

Diethyl 4-(3,4-dihydroxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a chemical compound that belongs to the class of 1,4-dihydropyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry. The structure of this compound includes a dihydropyridine ring substituted with diethyl ester groups and a 3,4-dihydroxyphenyl group, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 4-(3,4-dihydroxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate typically involves the Hantzsch reaction. This reaction is a multi-component condensation reaction that combines an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction conditions often include refluxing the reactants in ethanol or another suitable solvent .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Diethyl 4-(3,4-dihydroxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions include various substituted pyridine and tetrahydropyridine derivatives, which can have different biological activities and applications .

Scientific Research Applications

Diethyl 4-(3,4-dihydroxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential antioxidant properties due to the presence of the 3,4-dihydroxyphenyl group.

    Medicine: It is investigated for its potential use in treating cardiovascular diseases, as compounds in this class are known to act as calcium channel blockers.

    Industry: The compound can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of diethyl 4-(3,4-dihydroxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with calcium channels in the body. By blocking these channels, the compound can reduce calcium influx into cells, leading to vasodilation and decreased blood pressure. The molecular targets include L-type calcium channels, and the pathways involved are related to calcium signaling and vascular smooth muscle contraction .

Properties

Molecular Formula

C19H23NO6

Molecular Weight

361.4 g/mol

IUPAC Name

diethyl 4-(3,4-dihydroxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C19H23NO6/c1-5-25-18(23)15-10(3)20-11(4)16(19(24)26-6-2)17(15)12-7-8-13(21)14(22)9-12/h7-9,17,20-22H,5-6H2,1-4H3

InChI Key

WGFPRIBNEXKBJO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC(=C(C=C2)O)O)C(=O)OCC)C)C

Origin of Product

United States

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